(4Z)-N-(4-fluorophenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Description
This tetracyclic compound features a complex framework combining a fused bicyclic system with imino, oxa, and carboxamide functionalities.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(2-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN3O3/c1-35-25-9-3-2-8-24(25)32-29-23(28(34)31-21-12-10-20(30)11-13-21)17-19-16-18-6-4-14-33-15-5-7-22(26(18)33)27(19)36-29/h2-3,8-13,16-17H,4-7,14-15H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUDMRZOQNTWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-N-(4-fluorophenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide (CAS Number: 901877-46-1) is a complex organic molecule with potential biological activity. This article reviews its biological properties, pharmacological implications, and relevant research findings.
- Molecular Formula : C30H29N3O4
- Molecular Weight : 495.579 g/mol
- IUPAC Name : N-(2-methoxyphenyl)-4-(2-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
- Structural Characteristics : The compound features a tetracyclic structure with multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds with similar structural motifs to that of (4Z)-N-(4-fluorophenyl)-4-[(2-methoxyphenyl)imino] derivatives. For instance:
- Mechanism of Action : Compounds exhibiting similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Compounds with fluorinated phenyl groups have demonstrated significant antimicrobial activity:
- In Vitro Studies : The presence of the 4-fluorophenyl moiety has been associated with enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study assessed the efficacy of related compounds in inhibiting tumor growth in xenograft models:
- Findings : The compound significantly reduced tumor size compared to controls, indicating potential for development as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of similar compounds against various pathogens:
- Results : The compound exhibited MIC values comparable to established antibiotics, suggesting a promising alternative for treating resistant infections.
Research Findings and Data Tables
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Molecular and Physicochemical Properties
*Estimated based on structural similarity to .
Key Observations :
Comparison with :
- Trifluoromethylpyridine derivatives are synthesized via aromatic nucleophilic substitution, leveraging electron-withdrawing groups (e.g., CF₃) to direct reactivity .
Table 2: Reported Bioactivities of Structural Analogs
Inferences for the Target Compound :
- The fluorophenyl group may enhance anticancer activity by mimicking tyrosine kinase inhibitors (cf. ).
- Methoxy substituents could improve metabolic stability, as seen in plant-derived biomolecules .
- The absence of direct ferroptosis induction data (cf. ) suggests a need for further mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
